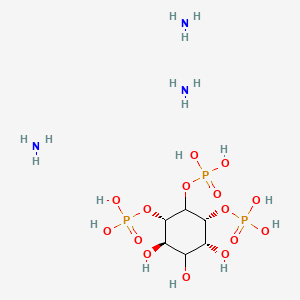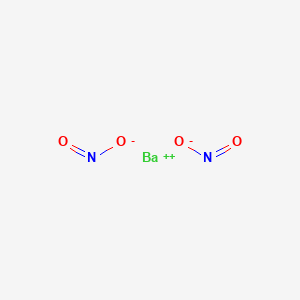
D-イノシトール 1,4,5-トリリン酸 三アンモニウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ins 1,4,5-trisphosphate triammonium salt (D-InsP3) is a naturally occurring molecule found in many organisms. It is an important second messenger involved in a variety of cellular processes. It plays a key role in signal transduction, cell growth and differentiation, and apoptosis. D-InsP3 is a highly versatile molecule that has been studied extensively in both in vitro and in vivo systems. This review will provide an overview of D-InsP3 synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
細胞内カルシウム動員
D-イノシトール 1,4,5-トリリン酸 三アンモニウム塩は、細胞内カルシウム動員を促進することが知られています {svg_1}. これは、細胞内のカルシウムシグナル伝達のメカニズムを理解するために研究で使用できることを意味します。これは、多くの細胞プロセスにとって非常に重要です。
イノシトール 1,4,5-トリリン酸(IP3)アナログと位置異性体の研究
この化合物は、IP3アナログと位置異性体の研究に使用できます {svg_2}. 研究者は、IP3 5-ホスファターゼ、IP3 3-キナーゼ、およびCa2+の放出の間の構造活性相関を調査するために使用できます {svg_3}.
リチウム塩と同様の生物学的特性
D-Ins (1,4,5)P₃のナトリウム塩は、リチウム塩と同様の生物学的特性を持っています {svg_4} {svg_5}. これにより、さまざまな塩が生物学的システムに与える影響を比較する研究に役立ちます。
脂質研究
ホスホイノシチドの一種として、D-イノシトール 1,4,5-トリリン酸 三アンモニウム塩は脂質研究に使用できます {svg_6}. ホスホイノシチドは、細胞シグナル伝達、膜トラフィック、および細胞骨格の変化において重要な役割を果たしています。
作用機序
Target of Action
The primary target of D-Ins 1,4,5-trisphosphate triammonium salt, also known as azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, is the inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER) membrane .
Mode of Action
The compound interacts with its target, the IP3Rs, on the ER membrane . Upon activation by extracellular stimuli, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate D-Ins 1,4,5-trisphosphate triammonium salt . This compound then diffuses through the cytoplasm and binds to IP3Rs, leading to the opening of calcium channels and subsequent release of calcium ions from intracellular stores into the cytoplasm .
Biochemical Pathways
The release of calcium ions from intracellular stores into the cytoplasm triggers downstream signaling cascades . These cascades influence various cellular processes such as muscle contraction, secretion, and gene expression .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of D-Ins 1,4,5-trisphosphate triammonium salt’s action primarily involve the regulation of intracellular calcium signaling . By inducing the release of calcium ions from intracellular stores, it plays a pivotal role in cellular regulation .
Safety and Hazards
将来の方向性
Recent research has explored the substrate promiscuity of inositol 1,4,5-trisphosphate kinase, which is driven by structurally-modified ligands and active site plasticity . This research could potentially lead to new insights into the function and applications of D-Ins 1,4,5-trisphosphate triammonium salt.
生化学分析
Biochemical Properties
The primary role of D-Ins 1,4,5-trisphosphate triammonium salt in biochemical reactions involves its interaction with inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum (ER) membrane . Upon activation by extracellular stimuli, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Ins (1,4,5)P3 .
Cellular Effects
D-Ins 1,4,5-trisphosphate triammonium salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It triggers the opening of calcium channels and subsequent release of calcium ions from intracellular stores into the cytoplasm . This calcium release triggers downstream signaling cascades, influencing various cellular processes such as muscle contraction, secretion, and gene expression .
Molecular Mechanism
The molecular mechanism of D-Ins 1,4,5-trisphosphate triammonium salt primarily involves its interaction with IP3Rs on the ER membrane . It binds to IP3Rs, leading to the opening of calcium channels and subsequent release of calcium ions from intracellular stores into the cytoplasm .
Metabolic Pathways
D-Ins 1,4,5-trisphosphate triammonium salt is involved in the phosphoinositide pathway . It is generated by the hydrolysis of PIP2 by PLC
Transport and Distribution
D-Ins 1,4,5-trisphosphate triammonium salt is a soluble molecule and is capable of diffusing through the cytoplasm to the ER
Subcellular Localization
The subcellular localization of D-Ins 1,4,5-trisphosphate triammonium salt is primarily at the ER, where it interacts with IP3Rs
特性
IUPAC Name |
azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXUDDKTOUDFBJ-ZWBVJREFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H24N3O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)



